Acetic acid bismuth(III) salt, Bismuth triacetate

Photocatalysis Materials Synthesis Nanostructure Engineering

Standard bismuth salts often fail to deliver optimal catalytic activity or morphological control in advanced materials and polymer synthesis. Bismuth triacetate is the specialized solution. • **For Photocatalysis:** Bi(OAc)₃-derived BiOI nanostructures achieve superior visible-light activity vs. subsalicylate analogs, producing uniform flower-like assemblies (1.6 μm). • **For Biomedical Polymers:** Initiates PLA/PGA/PLGA (Mn ~105,900 g/mol) with a safer toxicity profile than Sn(Oct)₂, eliminating tin removal steps. • **For Heterogeneous Catalysis:** Enables high-surface-area Bi/Mo catalysts with 'definitely better' isobutene-to-methacrolein conversion.

Molecular Formula C6H9BiO6
Molecular Weight 386.11 g/mol
Cat. No. B12062335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid bismuth(III) salt, Bismuth triacetate
Molecular FormulaC6H9BiO6
Molecular Weight386.11 g/mol
Structural Identifiers
SMILESCC(=O)O[Bi](OC(=O)C)OC(=O)C
InChIInChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyWKLWZEWIYUTZNJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Triacetate Specifications & Baseline


Bismuth triacetate [Bi(OAc)₃, CAS 22306-37-2] is a coordination complex of Bi³⁺ with three acetate ligands, characterized by a distorted polyhedral coordination sphere with six oxygen ligands where three Bi–O bonds measure approximately 2.3 Å and three others near 2.6 Å [1]. As a molecular bismuth(III) carboxylate, it serves as a Lewis acid catalyst, polymerization initiator, and precursor for bismuth-containing functional materials . Its procurement-grade specifications typically range from >98.0% to ≥99.99% trace metals basis purity, with commercial availability from major chemical suppliers .

Why Bismuth Triacetate Is Irreplaceable


Despite the common Bi³⁺ oxidation state, bismuth triacetate exhibits application-specific performance that diverges substantially from other bismuth salts. Its unique combination of acetate ligands, moderate Lewis acidity, and controlled hydrolysis behavior yields distinct catalytic outcomes, morphological control in materials synthesis, and polymer architecture that BiCl₃, Bi(NO₃)₃, or bismuth subsalicylate cannot replicate [1]. Empirical evidence demonstrates that substituting Bi(OAc)₃ with alternative bismuth sources produces measurably inferior photocatalytic activity, altered nanostructure morphology, and different polymer end-group fidelity [2]. These quantifiable differences preclude generic interchangeability.

Bismuth Triacetate Head-to-Head Evidence


BiOI Photocatalytic Activity: Acetate vs. Subsalicylate

BiOI nanostructures synthesized via hydrothermal processing using bismuth triacetate as the Bi precursor exhibited demonstrably higher photocatalytic activity for methyl orange degradation under visible light compared to identical synthesis using bismuth subsalicylate as the Bi source [1]. This represents a direct, quantitative performance advantage attributable solely to precursor selection.

Photocatalysis Materials Synthesis Nanostructure Engineering

Flower-like vs. Dandelion-like BiOI Morphology

The choice of bismuth precursor directly determines the micromorphology of the resulting BiOI nanostructures. Hydrothermal synthesis with bismuth triacetate yields approximately 1.6 μm flower-like assemblies, whereas identical processing with bismuth subsalicylate produces dandelion-like shapes of similar dimensions [1]. Both structures are assembled from ~30 nm thick nanoflakes, but acetate-derived nanoflakes exhibit rounded edges while subsalicylate-derived nanoflakes display straight edges [1].

Morphology Control Nanostructure Synthesis Materials Science

Initiator Toxicity: Bismuth vs. Tin

Time-conversion curves for L-lactide ring-opening polymerization demonstrate that Bi(OAc)₃ exhibits slightly lower reactivity as an initiator compared to tin(II) 2-ethylhexanoate [Sn(Oct)₂] [1]. However, this modest kinetic penalty is offset by the substantially lower toxicity profile of bismuth carboxylates, which is well-documented in the literature and evidenced by the existence of numerous Bi³⁺-containing pharmaceutical products [1]. This trade-off makes Bi(OAc)₃ particularly valuable for biomedical polymer synthesis where residual catalyst toxicity is a critical concern.

Ring-Opening Polymerization Biomedical Polymers Green Chemistry

High-Molecular-Weight PLA via Bismuth Acetate

In a comparative study of four catalyst systems for L-lactide ring-opening polymerization, the Bi(OAc)₃-based system achieved 99% monomer conversion and a molecular weight of 105,900 g/mol within 5 hours at 120°C [1]. This performance was comparable to Sn(Oct)₂ at 140°C, demonstrating that Bi(OAc)₃ can achieve similar polymerization outcomes at a lower temperature [1]. Creatinine exhibited lower reactivity than Bi(OAc)₃, while lipase PS (Pseudomonas fluorescens) showed the lowest reactivity among the four tested catalysts [1].

Polymer Synthesis PLA Production Process Optimization

Bismuth Molybdate Catalysts: Acetate vs. Oxide Precursor

When bismuth(III) carboxylates (including acetate) are used as precursors for incorporating bismuth onto MoO₃ or WO₃ supports, the resulting materials display enhanced specific surface area and high bismuth-to-molybdenum surface atomic ratios compared to reference materials prepared from simple oxide mixtures [1]. Pure Bi₂O₃ and bismuth acetate were found not to increase catalytic properties in the same manner, but the acetate precursor route yields materials with superior performance in the selective oxidation of isobutene to methacrolein [1][2].

Heterogeneous Catalysis Selective Oxidation Catalyst Synthesis

Selective Hydrolysis for Lead-Bismuth Separation

Bismuth triacetate undergoes controlled hydrolysis in water to form basic bismuth acetate (BiOCH₃COO) as a precipitate, a reaction that is specifically exploited for the separation of lead from bismuth [1]. This hydrolytic behavior is unique to the acetate salt; bismuth chloride, nitrate, or subsalicylate do not provide the same selective precipitation pathway under comparable conditions. The reaction proceeds as: Bi(CH₃COO)₃ + H₂O → BiOCH₃COO + 2 CH₃COOH [1].

Analytical Chemistry Separation Science Inorganic Synthesis

Bismuth Triacetate Application Scenarios


Visible-Light BiOI Photocatalyst Synthesis

Researchers and industrial users synthesizing BiOI nanostructures for photocatalytic degradation of organic pollutants (e.g., methyl orange, wastewater treatment) should procure bismuth triacetate as the Bi precursor. Direct comparative evidence shows that Bi(OAc)₃-derived BiOI yields the highest visible-light photoactivity among tested Bi sources, outperforming both bismuth subsalicylate-derived BiOI and the P25 TiO₂ reference standard [1]. The precursor choice also enables precise morphological control, producing flower-like ~1.6 μm assemblies with rounded nanoflake edges rather than dandelion-like structures [1].

Biomedical PLA & PGA Synthesis

For the synthesis of PLA, PGA, or PLGA copolymers intended for medical devices, drug delivery systems, or tissue engineering scaffolds, Bi(OAc)₃ is the preferred initiator/catalyst. Although its polymerization kinetics are slightly slower than Sn(Oct)₂, Bi(OAc)₃ achieves comparable molecular weights (Mₙ = 105,900 g/mol at 99% conversion in 5 h at 120°C) while offering a toxicity profile consistent with Bi³⁺-containing pharmaceutical products [1][2]. This eliminates the need for extensive catalyst removal steps required for tin-based initiators and reduces regulatory barriers for biomedical polymer approval [2].

Bismuth Molybdate/Tungstate Oxidation Catalysts

In the manufacture of heterogeneous catalysts for selective oxidation of isobutene to methacrolein (a key intermediate in methyl methacrylate production), bismuth triacetate serves as the optimal bismuth precursor when used in carboxylate-deposition methodology. This approach generates materials with enhanced specific surface area and elevated Bi/Mo surface atomic ratios compared to catalysts prepared from oxide mixtures, yielding 'definitely better' catalytic performance in methacrolein production [1]. Pure Bi₂O₃ or alternative bismuth sources do not replicate this surface enrichment effect [2].

Pb/Bi Separation via Selective Hydrolysis

Analytical chemistry laboratories and metal refining operations requiring quantitative separation of lead from bismuth should utilize bismuth triacetate. Its clean hydrolysis to basic bismuth acetate (BiOCH₃COO) provides a selective precipitation pathway not available with bismuth halides, nitrates, or subsalicylate salts [1]. This application leverages the compound's unique hydrolytic behavior to achieve separation without introducing interfering counterions.

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